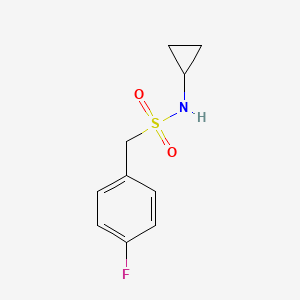

N-cyclopropyl-1-(4-fluorophenyl)methanesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of related compounds, such as 4-nitrophenyl[bis(ethylsulfonyl)]methane, involves processes like proton transfer and the formation of ion pairs, as indicated by spectroscopic studies (Binkowska et al., 2001).

Molecular Structure Analysis

- The molecular structure of N-(4-Fluorophenyl)methanesulfonamide, a similar compound, closely resembles those of other alkyl sulfonanilides. Substitutions at the para position of the benzene ring, such as fluoro, bromo, or nitro groups, have been observed to not significantly change the space group (Gowda et al., 2007).

Chemical Reactions and Properties

- Compounds like fluorobis(phenylsulfonyl)methane exhibit nucleophilic properties, as shown in methodologies for fluoromethylation of alkyl and benzyl halides (Prakash et al., 2009).

- Enantioselective addition reactions involving similar fluorinated compounds have also been reported, highlighting their reactivity and potential in stereochemical applications (Kamlar et al., 2010).

Physical Properties Analysis

- The physical properties of these compounds, including hydrogen bonding patterns and molecular packing, are often studied using techniques like X-ray diffraction (Binkowska et al., 2009).

Chemical Properties Analysis

- The chemical properties of related sulfonamide compounds are characterized by their reactivity in various organic reactions, including cyclopropanations and Michael additions, as demonstrated in multiple studies (Davies et al., 1996).

Applications De Recherche Scientifique

Catalytic Enantioselective Reactions

A breakthrough in enantioselective synthesis, utilizing compounds like fluorobis(phenylsulfonyl)methane (FBSM), is highlighted by the development of catalytic protocols for monofluoromethylation reactions. This includes the unprecedented enantioselective monofluoromethylation of prochiral imines, showcasing the potential for creating chiral centers in organic molecules with high precision and efficiency (Mizuta et al., 2007).

Nucleophilic Fluoroalkylation

Research demonstrates efficient 1,4-addition reactions of α-substituted fluoro(phenylsulfonyl)methane derivatives, underlining the versatility of these compounds in Michael addition reactions. This methodology provides access to a wide range of fluorinated organic compounds, crucial for pharmaceutical and materials science research (Prakash et al., 2008).

Synthesis of Fluorinated β-Ketosulfones

An innovative approach for synthesizing α-functionalized mono- and difluoro(phenylsulfonyl)methanes via nucleophilic fluoroalkylation has been developed. This method highlights the preparation of α,alpha-difluoro-β-ketosulfones and related compounds, essential in developing fluorinated molecules with potential biological activity (Ni et al., 2009).

Cyclopropenone Catalysis

The use of cyclopropenone in catalyzing the nucleophilic substitution of alcohols by methanesulfonate ion represents a novel application in organic synthesis. This method offers an alternative to traditional reactions by avoiding the use of hazardous byproducts, demonstrating the utility of cyclopropyl and sulfonyl groups in synthesis (Nacsa & Lambert, 2013).

Highly Stereoselective Transformations

A highly stereoselective transformation involving carboxylic esters to trisubstituted olefins via sulfonates of cis-1,2-disubstituted cyclopropanols has been reported. This method underscores the strategic use of sulfonate esters in facilitating complex rearrangements, leading to products with significant synthetic value (Kananovich et al., 2007).

Propriétés

IUPAC Name |

N-cyclopropyl-1-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2S/c11-9-3-1-8(2-4-9)7-15(13,14)12-10-5-6-10/h1-4,10,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHASZYYBGFCYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-1-(4-fluorophenyl)methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4583037.png)

![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583075.png)

![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)

![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4583102.png)

![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4583130.png)

![1-allyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B4583138.png)